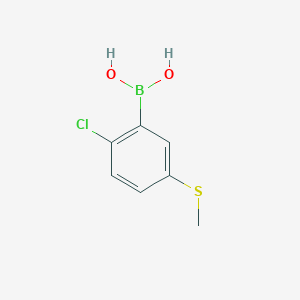

2-Chloro-5-(methylsulfanyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(methylsulfanyl)phenylboronic acid is an organoboron compound used in various scientific research and industrial applications. It has a molecular weight of 202.47 .

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is C7H8BClO2S . The InChI code is 1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.47 . The density is predicted to be 1.36±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Intermediates

2-Chloro-5-(methylsulfanyl)phenylboronic acid is primarily utilized in the synthesis of various chemical compounds. For instance, it has been studied as an important pharmaceutical intermediate. A research paper highlights a method for synthesizing 2-chloro-5-(trifluoromethyl)phenylboronic acid, demonstrating its potential as a high-production-and-purity synthetic artifice in the pharmaceutical industry (Ren Yuan-long, 2007).

Catalytic and Chemical Reactions

Phenylboronic acids, including derivatives like 2-chloro-5-(methylsulfanyl)phenylboronic acid, are key in various catalytic and chemical reactions. They have been used in reactions like o-C-H silylation of arylboronic acids, where they serve as a directing agent, influencing the regioselectivity and yield of the reaction. This has implications in the synthesis of complex organic compounds, such as in Suzuki-Miyaura coupling and Tamao oxidation processes (H. Ihara, M. Suginome, 2009).

In Organic Chemistry and Material Science

This compound also finds applications in organic chemistry and material science. For instance, it has been used in the synthesis of specific acetamides, with studies focusing on their conformations and physical properties (E. Ishmaeva et al., 2015). Additionally, its derivatives have been utilized in the template synthesis of iron(II) clathrochelates, showcasing its utility in the development of novel materials (Y. Voloshin et al., 2005).

In Biochemical and Medical Research

In biochemical and medical research, phenylboronic acid derivatives are explored for their potential in drug delivery systems and as glucose-responsive materials. For instance, their use in glucose-responsive polymeric nanoparticles signifies their relevance in advanced drug delivery applications (Rujiang Ma, Linqi Shi, 2014). Moreover, the use of phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells illustrates its importance in developing novel therapeutic approaches (Xiaojin Zhang et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Chloro-5-(methylsulfanyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species can then undergo a coupling reaction with an electrophilic organic group .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are widely used in the pharmaceutical industry for the production of complex organic molecules .

Result of Action

The primary result of the action of 2-Chloro-5-(methylsulfanyl)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(methylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Eigenschaften

IUPAC Name |

(2-chloro-5-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCXJBYLBQITON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)

![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)

![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)

![2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2424486.png)